molecular formula C14H16N2O2 B3167573 Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate CAS No. 92255-89-5

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

Cat. No.: B3167573
CAS No.: 92255-89-5
M. Wt: 244.29 g/mol
InChI Key: RMVHKBHWGVICPX-UHFFFAOYSA-N
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Description

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with ethyl, methyl, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-diketones. One efficient method includes the reaction of 1,2-benzenediamine with α-aminoxylated 1,3-dicarbonyl compounds under acidic conditions . This one-pot cascade process generates the quinoxaline scaffold without the need for extra catalysts or harsh reaction conditions.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinoxaline dioxide derivative.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoxaline dioxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,6,7-trimethylquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their DNA synthesis. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:

These compounds share the quinoxaline or indole core but differ in their substitution patterns, which can significantly affect their biological activities and applications.

Properties

IUPAC Name

ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVHKBHWGVICPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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